
Methyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate, also known as MPPC, is a compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals and medicinal chemistry. MPPC is a cyclopentane-based molecule that contains a pyrazine ring and an amino group.
Applications De Recherche Scientifique
Methyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been investigated for its potential as a selective COX-2 inhibitor, which is an enzyme involved in inflammation and pain. Additionally, this compound has been studied for its potential as a novel antimalarial agent.
Mécanisme D'action
The mechanism of action of Methyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate is not fully understood, but it is believed to act by inhibiting key enzymes involved in cancer cell proliferation and inflammation. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor activity. Additionally, this compound has been shown to inhibit the activity of COX-2, which may reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, this compound has been shown to exhibit antifungal and antibacterial activity. It has also been shown to have a positive effect on glucose metabolism and insulin sensitivity, which may make it a potential therapeutic agent for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate is its potential as a novel therapeutic agent for various diseases. It has been shown to exhibit significant activity against cancer cells and may have potential as a selective COX-2 inhibitor. Additionally, this compound has been shown to have a variety of other biochemical and physiological effects, which may make it a useful tool in scientific research.
However, there are also some limitations to using this compound in lab experiments. The synthesis of this compound is moderately difficult and requires careful purification to obtain a pure product. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on Methyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate. One potential area of research is to further investigate its antitumor activity and potential as a selective COX-2 inhibitor. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various biochemical pathways. Finally, there is potential for this compound to be used in combination with other therapeutic agents to enhance its activity and effectiveness.
Méthodes De Synthèse
The synthesis of Methyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate involves the reaction of cyclopentanone with pyrazine-2-carboxylic acid in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with methyl chloroformate to yield this compound. The overall yield of this process is moderate, and it requires careful purification to obtain a pure product.
Propriétés
IUPAC Name |
methyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-16-11(15)8-2-3-9(6-8)14-10-7-12-4-5-13-10/h4-5,7-9H,2-3,6H2,1H3,(H,13,14)/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGTXWMAYPHXPU-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H](C1)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

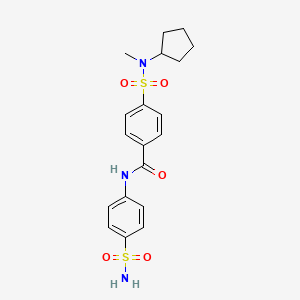
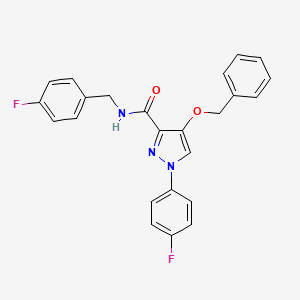
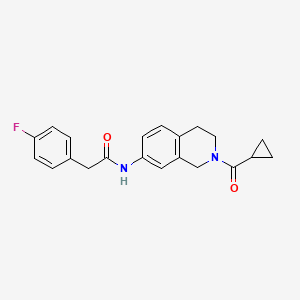


![8-methoxy-2-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2H-chromene-3-carboxamide](/img/structure/B2531739.png)



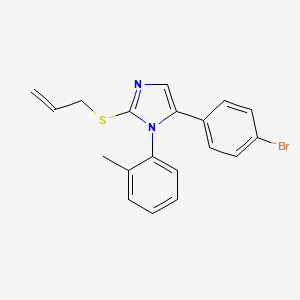
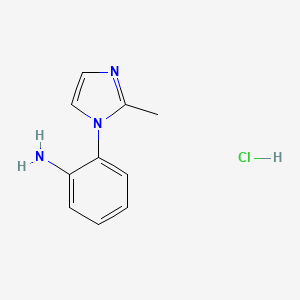
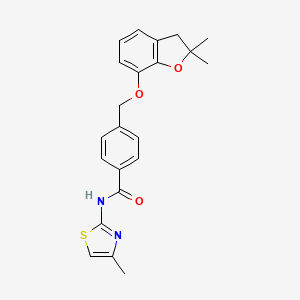
![5-chloro-3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2531753.png)
![N-benzyl-2-(2-phenyl-1H-benzo[d]imidazol-1-yl)-2-(piperidin-4-yl)acetamide](/img/structure/B2531754.png)